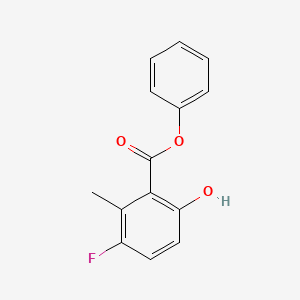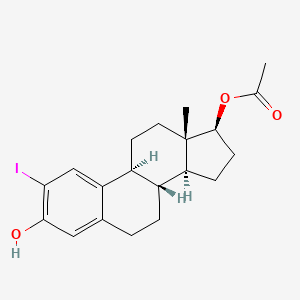
2-Iodoestradiol 17beta-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodoestradiol 17beta-acetate is a synthetic derivative of estradiol, a naturally occurring hormone in the human body This compound is an estrogen ester, specifically the C17beta acetate ester of 2-iodoestradiol
Preparation Methods
The synthesis of 2-Iodoestradiol 17beta-acetate typically involves the iodination of estradiol. One common method is the selective preparation of 2-iodoestradiol by treating estradiol with iodine in the presence of mercuric acetate . This reaction is guided by thin layer chromatography (TLC) and yields high purity 2-iodoestradiol. The iodinated product is then acetylated to form this compound.
Chemical Reactions Analysis
2-Iodoestradiol 17beta-acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodination process itself is a substitution reaction where iodine replaces a hydrogen atom on the aromatic ring of estradiol.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not extensively documented, similar compounds often undergo these reactions under appropriate conditions.
Acetylation: The final step in the synthesis involves acetylation, where an acetyl group is introduced to form the acetate ester.
Common reagents used in these reactions include iodine, mercuric acetate, and acetic anhydride. The major products formed are 2-iodoestradiol and its acetate ester.
Scientific Research Applications
2-Iodoestradiol 17beta-acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of radiolabeled estradiol derivatives for radiometric assays.
Biology: The compound is studied for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Research explores its potential use in hormone replacement therapy and its effects on estrogen-related pathways.
Mechanism of Action
The mechanism of action of 2-Iodoestradiol 17beta-acetate involves its interaction with estrogen receptors (ERs), including ERα and ERβ subtypes . Upon binding to these receptors, the compound can enter the nucleus of target cells and regulate gene transcription, leading to the formation of messenger RNA and subsequent protein synthesis. This process influences various physiological functions, including reproductive and metabolic processes.
Comparison with Similar Compounds
2-Iodoestradiol 17beta-acetate is similar to other estradiol esters, such as estradiol acetate and estradiol valerate . its unique iodination at the 2-position distinguishes it from these compounds. This iodination can enhance its binding affinity to estrogen receptors and potentially alter its biological activity.
Similar compounds include:
Estradiol acetate: A clinically used estrogen ester.
Estradiol valerate: Another ester used in hormone replacement therapy.
4-Iodoestradiol: A regioisomer of 2-iodoestradiol with iodine at the 4-position.
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25IO3/c1-11(22)24-19-6-5-16-14-4-3-12-9-18(23)17(21)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19,23H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTGAOMPENJTFN-BKRJIHRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)I)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=C(C=C34)I)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

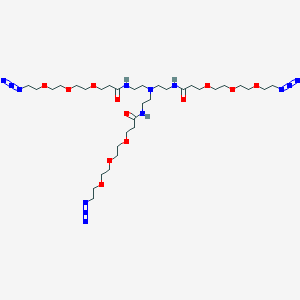
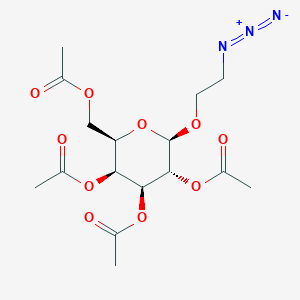
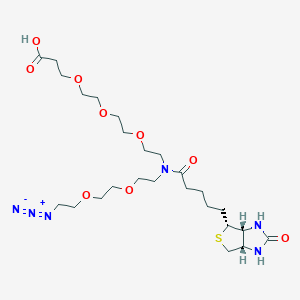
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;tetrahydrate](/img/structure/B8255843.png)
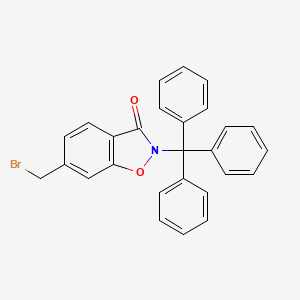
![2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-ethoxymethyl]-7,7-dimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester](/img/structure/B8255869.png)
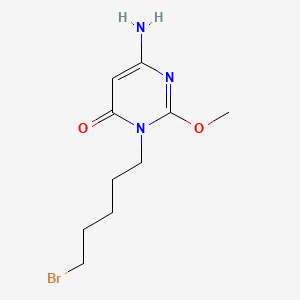
![6-[(2-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B8255888.png)
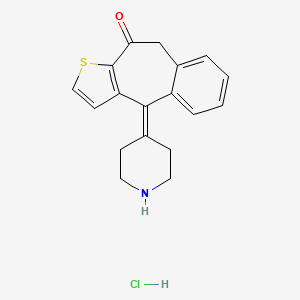
![(4-Formylphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate](/img/structure/B8255917.png)

![tert-butyl [(1S,2R)-1-benzyl-2-cyano-2-hydroxyethyl]carbamate](/img/structure/B8255936.png)
